N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
Description
N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidin core linked to a phenyl ring substituted with an acetamide group at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazo-fused heterocycles, which are found in drugs such as Zolpidem and Alpidem .
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
InChI |
InChI=1S/C14H12N4O/c1-10(19)16-12-5-2-4-11(8-12)13-9-18-7-3-6-15-14(18)17-13/h2-9H,1H3,(H,16,19) |
InChI Key |
ZEWVNCDQFOLJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with 2-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then coupled with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyrimidin vs. Imidazo[1,2-a]pyridine :
The replacement of the pyridine ring in imidazo[1,2-a]pyridine with a pyrimidine ring (imidazo[1,2-a]pyrimidin) introduces a second nitrogen atom. This modification increases polarity, enhances hydrogen-bonding capacity, and may improve target selectivity in kinase or receptor-binding applications .
Substituent Analysis
The acetamide group at the phenyl ring’s 3-position is a critical pharmacophore. Comparable compounds from and –6 include:
Physicochemical and Pharmacokinetic Insights
- Polarity and Solubility : The pyrimidine core in the target compound likely increases water solubility compared to pyridine analogs. However, substituents like trifluoromethyl (e.g., compound 6f in , MW 396) or phenylthio () can counterbalance this by enhancing lipophilicity .
- Metabolic Stability : Electron-withdrawing groups (e.g., -CF3 in 6f) or bulky substituents (e.g., -SCH2Ph in ) may slow metabolism, extending half-life. In contrast, dimethylacetamide derivatives () exhibit rapid clearance .
- Purity and Synthetic Yield : Compounds like 6e (100% HPLC purity) demonstrate optimized synthetic routes, whereas the target compound’s purity remains unverified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
